N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic carboxamide featuring a pyridopyrrolopyrimidine core fused with a substituted pyrazole moiety. Its synthesis involves a multi-step process:
Core formation: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl glycinate under reflux in methanol/triethylamine .
Carboxamide coupling: Hydrolysis of the ester intermediate to the carboxylic acid, followed by CDI-mediated coupling with N-aryl amines (e.g., 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine) to yield the final carboxamide .
Key spectral data for structural confirmation includes:
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-19(23(32)29(27(14)3)15-9-5-4-6-10-15)25-21(30)17-13-16-20(26(17)2)24-18-11-7-8-12-28(18)22(16)31/h4-13H,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZASSBTACJRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)N=C5C=CC=CN5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and pyrido-pyrimidine frameworks. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 305374-62-3 |
| Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds. A notable study demonstrated that derivatives of pyrazole showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has been screened for its ability to inhibit various enzymes. For example:
- Alkaline Phosphatase Inhibition : Compounds structurally related to this compound have shown inhibitory effects on human recombinant alkaline phosphatase (h-TNAP), which plays a crucial role in various physiological processes.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against common pathogens.
- Method : Disc diffusion method was employed.
- Results : Showed significant inhibition zones against tested bacteria.
-
Anticancer Study :
- Objective : Assess cytotoxicity against MCF-7 and HeLa cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : IC50 values indicated potent activity with minimal toxicity to normal cells.
Comparison with Similar Compounds
Core Heterocyclic Variations
Key Findings :
Substituent Modifications
Key Findings :
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with cyclization to form the pyrazol-4-yl and pyrido-pyrrolo-pyrimidine cores, followed by coupling reactions. Critical factors include:
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) ensures high purity (>95%) .
- Catalysts : Use of coupling agents like EDC/HOBt improves carboxamide linkage yields .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Standardizing assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize activity measurements .
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., comparing torsion angles of the pyrazole ring) to rule out isomerism or impurities .
- Meta-analysis : Compare IC50 values against analogs (e.g., N-benzyl derivatives) to identify substituent effects on activity .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrido-pyrrolo-pyrimidine core. Key shifts: pyrazole C=O at ~170 ppm, aromatic protons at 7.2–8.5 ppm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) to confirm stereochemistry .
- HRMS : Validate molecular weight with <2 ppm error to confirm purity .
Advanced: What strategies enhance pharmacokinetic properties of derivatives?
- Functional group modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the pyrazole N1 position to improve solubility .
- SAR studies : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to reduce CYP450 metabolism, as seen in analogs with extended half-lives .
- Prodrug design : Mask the 4-oxo group with ester prodrugs to enhance oral bioavailability .
Basic: What in vitro assays are suitable for preliminary evaluation of enzyme inhibition?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at 10 µM compound concentration .
- Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., MCF-7 or A549) with IC50 determination over 48–72 hours .
- Binding affinity : Surface plasmon resonance (SPR) with immobilized targets (e.g., TNF-α) quantifies KD values .
Advanced: How to design experiments to elucidate the mechanism of action for this compound?
- Target identification : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS analysis .
- Molecular dynamics simulations : Model interactions with proposed targets (e.g., kinase ATP-binding pockets) to predict binding modes and guide mutagenesis studies .
- Pathway analysis : Perform RNA-seq on treated cells to identify differentially expressed genes linked to apoptosis or cell cycle arrest .
Basic: How to address low yield in the final coupling step during synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of pyrazol-4-yl amine to pyrido-pyrrolo-pyrimidine carbonyl chloride .
- Activation additives : Include DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
Advanced: What analytical approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours, followed by HPLC to track degradation products (e.g., hydrolysis of the amide bond) .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
